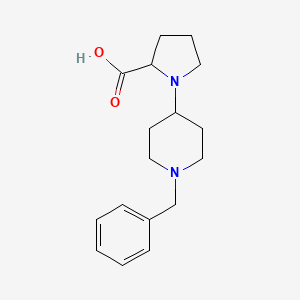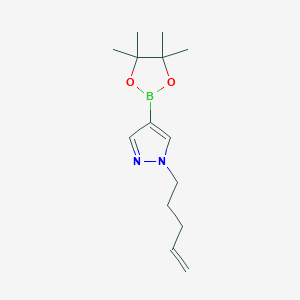![molecular formula C13H7Cl3N2O2 B12084371 2-Chloro-3-[({[(2,3-dichlorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B12084371.png)
2-Chloro-3-[({[(2,3-dichlorophenyl)methylene]amino}oxy)carbonyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 2,3-dichloro-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime is an organic compound that belongs to the class of oxime esters It is characterized by the presence of a benzaldehyde moiety substituted with two chlorine atoms at the 2 and 3 positions, and an oxime ester linkage to a 2-chloro-3-pyridinyl carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2,3-dichloro-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime typically involves the reaction of 2,3-dichlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then reacted with 2-chloro-3-pyridinecarbonyl chloride in the presence of a base, such as triethylamine, to yield the desired oxime ester .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalytic systems to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Benzaldehyde, 2,3-dichloro-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile derivatives.
Reduction: The oxime group can be reduced to form amine derivatives.
Substitution: The chlorine atoms on the benzaldehyde moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
Oxidation: Formation of benzonitrile derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of substituted benzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
Benzaldehyde, 2,3-dichloro-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzaldehyde, 2,3-dichloro-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime involves its interaction with specific molecular targets. The oxime ester linkage can undergo hydrolysis to release the active components, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzaldehyde oxime: A simpler oxime derivative with similar reactivity but lacking the additional chlorine and pyridine substituents.
Pyriproxyfen derivatives: Compounds with similar oxime ester linkages used in insecticidal applications.
Uniqueness
Benzaldehyde, 2,3-dichloro-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime is unique due to the presence of both the dichlorobenzaldehyde and chloropyridine moieties, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H7Cl3N2O2 |
|---|---|
Molekulargewicht |
329.6 g/mol |
IUPAC-Name |
[(E)-(2,3-dichlorophenyl)methylideneamino] 2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C13H7Cl3N2O2/c14-10-5-1-3-8(11(10)15)7-18-20-13(19)9-4-2-6-17-12(9)16/h1-7H/b18-7+ |
InChI-Schlüssel |
WZEBPPZBJRIUTM-CNHKJKLMSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C=N/OC(=O)C2=C(N=CC=C2)Cl |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=NOC(=O)C2=C(N=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Di[hexafluoroisopropyl]terephthalate](/img/structure/B12084308.png)
![1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine](/img/structure/B12084310.png)

![8-Hydroxy-7-methyl-1,2,3,4-tetrahydro-5H-chromeno[3,4-c]pyridin-5-one](/img/structure/B12084321.png)


![Carbamic acid, N-[[[(1,1-dimethylethoxy)carbonyl]amino][[3-(4-methyl-1-piperazinyl)phenyl]amino]methylene]-, 1,1-dimethylethyl ester, [N(E)]-](/img/structure/B12084340.png)
![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline](/img/structure/B12084347.png)




